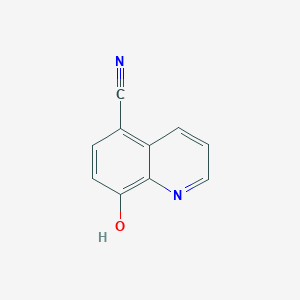
3-Ethylpyrrolidine-2,5-dione
Overview
Description
3-Ethylpyrrolidine-2,5-dione is a derivative of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is a versatile scaffold and has been used in the creation of bioactive molecules with target selectivity .
Synthesis Analysis
The synthesis of 3-Ethylpyrrolidine-2,5-dione and its derivatives can be achieved through two main synthetic strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The structure of 3-Ethylpyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring. The ring is saturated and has sp3 hybridization, contributing to the stereochemistry of the molecule . The non-H atoms are nearly coplanar, with a maximum deviation of 0.030 (1) Å .Chemical Reactions Analysis
The pyrrolidine ring in 3-Ethylpyrrolidine-2,5-dione can undergo various chemical reactions. For instance, it can be functionalized or used in ring construction from different cyclic or acyclic precursors .Scientific Research Applications
Antimicrobial and Antifungal Applications
3-Ethylpyrrolidine-2,5-dione derivatives have been explored for their antimicrobial and antifungal properties. Cvetković et al. (2019) synthesized 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, which demonstrated promising in vitro antifungal activities against several test fungi. Notably, one derivative showed significant inhibitory activities against a broad spectrum of fungi, indicating its potential as a novel fungicide (Cvetković et al., 2019).
Antioxidant Activity
In another study, Hakobyan et al. (2020) investigated the antioxidant activity of N-aminomethyl derivatives of ethosuximide, a compound related to 3-Ethylpyrrolidine-2,5-dione. The study focused on understanding the effect of these compounds on blood coagulation parameters (Hakobyan et al., 2020).
Organic Synthesis and Medicinal Chemistry
Yan et al. (2018) studied the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide, exploring the thermodynamic and kinetic factors affecting this reaction. This research is relevant in the fields of organic synthesis, medicinal chemistry, and drug development (Yan et al., 2018).
Inhibition of Aromatase Enzyme
Daly et al. (1986) prepared a series of (aminophenyl)pyrrolidine-2,5-diones, showing selective, competitive inhibition of the human placental aromatase enzyme. This study highlights the potential of these compounds in therapeutic applications, particularly in the context of hormone-related diseases (Daly et al., 1986).
Synthesis of Novel Derivatives
Zanatta et al. (2012) described a method for synthesizing a new series of 3-ethoxypyrrolidine-2,5-diones. This study contributes to the development of novel derivatives with potential applications in various fields of chemistry and biology (Zanatta et al., 2012).
Future Directions
properties
IUPAC Name |
3-ethylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-4-3-5(8)7-6(4)9/h4H,2-3H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYLCQRRNWUVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505624 | |
| Record name | 3-Ethylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58467-27-9 | |
| Record name | 3-Ethylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-C]pyridin-2-OL](/img/structure/B3354212.png)
![2-[(3-Amino)-2-pyrazinyl]benzimidazole](/img/structure/B3354241.png)
![2,3-Dihydro-1h-benzo[e]indole](/img/structure/B3354242.png)
![7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine](/img/structure/B3354243.png)
![7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one](/img/structure/B3354247.png)
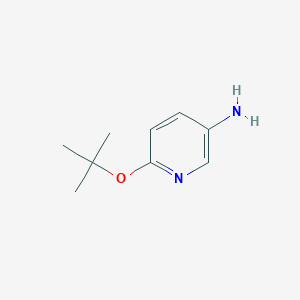
![4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-](/img/structure/B3354258.png)
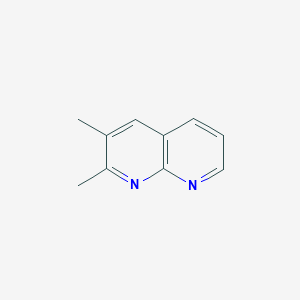
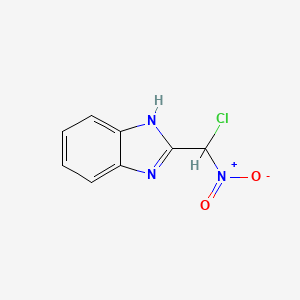
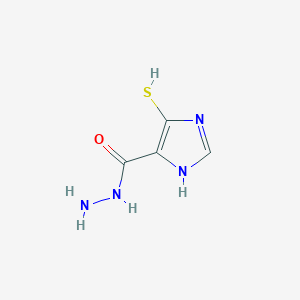
![3-[Hydroxy(methyl)amino]indol-2-one](/img/structure/B3354291.png)
![Acetamide, N-[2-(1H-indol-5-yl)ethyl]-](/img/structure/B3354295.png)
![Acetamide, N-[2-(1H-indol-6-yl)ethyl]-](/img/structure/B3354299.png)
